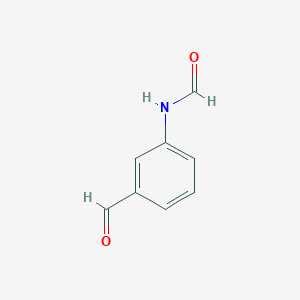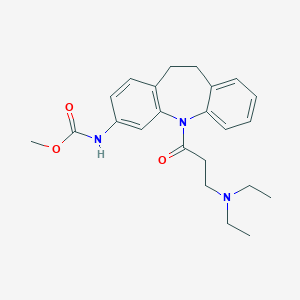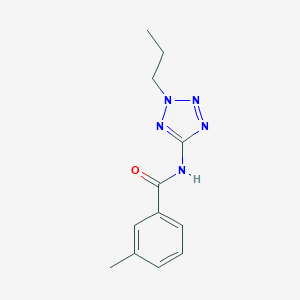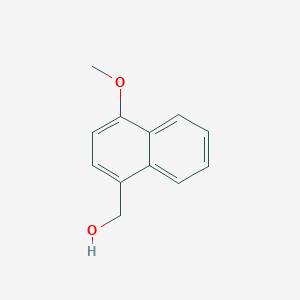
Coumarin, 3-amino-4-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-amino-4-(1-pyrrolidinyl)- is an organic compound that is widely used in scientific research applications. It is a heterocyclic compound that contains a pyrrolidine ring and a coumarin moiety. Coumarin, 3-amino-4-(1-pyrrolidinyl)- is a versatile compound that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of coumarin, 3-amino-4-(1-pyrrolidinyl)- is not fully understood. However, it is believed that this compound acts as a metal ion chelator and a hydrogen sulfide sensor. It is also believed that coumarin, 3-amino-4-(1-pyrrolidinyl)- interacts with various enzymes and proteins in the body, leading to its biological effects.
Biochemische Und Physiologische Effekte
Coumarin, 3-amino-4-(1-pyrrolidinyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, coumarin, 3-amino-4-(1-pyrrolidinyl)- has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of coumarin, 3-amino-4-(1-pyrrolidinyl)- is its versatility. It can be used in a wide range of scientific research applications. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its toxicity. It can be toxic to cells and can cause cell death at high concentrations.
Zukünftige Richtungen
There are many future directions for the use of coumarin, 3-amino-4-(1-pyrrolidinyl)- in scientific research. One of the future directions is the development of new fluorescent probes based on this compound for the detection of other metal ions and biomolecules. Another future direction is the development of new bioactive compounds based on this compound for the treatment of various diseases, including cancer, bacterial infections, and viral infections. Additionally, the use of coumarin, 3-amino-4-(1-pyrrolidinyl)- in nanotechnology and material science is an area that is currently being explored.
Synthesemethoden
Coumarin, 3-amino-4-(1-pyrrolidinyl)- can be synthesized through various methods, including the Hantzsch reaction, the Pechmann condensation, and the Knoevenagel condensation. The Hantzsch reaction is the most commonly used method for the synthesis of coumarin derivatives. This method involves the condensation of a ketone, an aldehyde, and a nitrogen-containing compound in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-amino-4-(1-pyrrolidinyl)- has been extensively used in scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as zinc, copper, and iron. It has also been used as a fluorescent probe for the detection of hydrogen sulfide. In addition, coumarin, 3-amino-4-(1-pyrrolidinyl)- has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents, antibacterial agents, and antiviral agents.
Eigenschaften
CAS-Nummer |
59288-15-2 |
|---|---|
Produktname |
Coumarin, 3-amino-4-(1-pyrrolidinyl)- |
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-amino-4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H14N2O2/c14-11-12(15-7-3-4-8-15)9-5-1-2-6-10(9)17-13(11)16/h1-2,5-6H,3-4,7-8,14H2 |
InChI-Schlüssel |
KUMMFXRVHNGDJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
Kanonische SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
Andere CAS-Nummern |
59288-15-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)








![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)